molecular formula C15H24N2O2 B14951778 1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Katalognummer: B14951778
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: SPAZGQPYHGHIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and two prop-2-en-1-yl groups

Vorbereitungsmethoden

The synthesis of 1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves several steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the prop-2-en-1-yl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications in the development of new materials or chemical processes .

Wirkmechanismus

The mechanism of action of 1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-tert-butyl-5-oxo-N,N-di(prop-2-en-1-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as other pyrrolidine derivatives or compounds with similar functional groups. These comparisons can highlight the unique properties of this compound, such as its specific reactivity or biological activity. Some similar compounds include tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide .

Eigenschaften

Molekularformel

C15H24N2O2

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-tert-butyl-5-oxo-N,N-bis(prop-2-enyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H24N2O2/c1-6-8-16(9-7-2)14(19)12-10-13(18)17(11-12)15(3,4)5/h6-7,12H,1-2,8-11H2,3-5H3

InChI-Schlüssel

SPAZGQPYHGHIBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N(CC=C)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.